![molecular formula C6H3Br2N3 B1601082 3,6-Dibromopyrazolo[1,5-a]pyrimidine CAS No. 55405-68-0](/img/structure/B1601082.png)
3,6-Dibromopyrazolo[1,5-a]pyrimidine
概要
説明
3,6-Dibromopyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C6H3Br2N3. It is a derivative of pyrazolo[1,5-a]pyrimidine, characterized by the presence of two bromine atoms at the 3rd and 6th positions of the pyrazolo ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromopyrazolo[1,5-a]pyrimidine typically involves the bromination of pyrazolo[1,5-a]pyrimidine. One common method includes the reaction of pyrazolo[1,5-a]pyrimidine with bromine in the presence of a suitable solvent such as ethanol or water . The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for reproducibility and scalability. This involves the use of advanced techniques such as Suzuki–Miyaura cross-coupling reactions, which allow for the efficient formation of carbon-carbon bonds in the presence of palladium catalysts . The use of Buchwald ligands further enhances the selectivity and yield of the desired product.
化学反応の分析
Nitration
While direct nitration of pyrazolo[1,5-a]pyrimidine favors 3-substitution under standard conditions, the presence of bromine at positions 3 and 6 in 3,6-dibromopyrazolo[1,5-a]pyrimidine redirects reactivity. Nitration with HNO₃/Ac₂O results in 6-nitro derivatives via a proposed addition-elimination mechanism at the 6,7-bond (postulated intermediate shown below) :
This pathway avoids competition with 3-substitution due to bromine’s blocking effect.
Cross-Coupling Reactions
3,6-Dibromopyrazolo[1,5-a]pyrimidine undergoes sequential regiocontrolled Suzuki–Miyaura and Sonogashira reactions, enabling selective functionalization:
Suzuki–Miyaura Coupling
C6-bromine reacts first under optimized Pd catalysis (Table 1):
Conditions | Selectivity (C6:C3) | Yield (C6-aryl) |
---|---|---|
Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | >20:1 | 85–92% |
After C6 functionalization, the remaining C3-bromine undergoes a second coupling (e.g., aryl, alkynyl, or amine introduction) .
Sonogashira Coupling
Terminal alkynes selectively couple at C6 using PdCl₂(PPh₃)₂/CuI:
Alkyne | Yield (C6-alkynyl) |
---|---|
Phenylacetylene | 89% |
Trimethylsilylacetylene | 83% |
Nucleophilic Substitution
The bromine atoms undergo substitution with nucleophiles such as morpholine, though reactivity depends on electronic and steric factors. For example:
This reaction proceeds efficiently at room temperature due to bromine’s high leaving-group ability .
Computational Insights into Regioselectivity
DFT studies reveal that C6-bromine is more electrophilic than C3 due to stronger electron withdrawal by the adjacent nitrogen atom. Transition-state energies for C6 coupling are ~12 kJ/mol lower than for C3, rationalizing the observed selectivity .
科学的研究の応用
Antioxidant Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit notable antioxidant activities. A study focused on synthesizing new derivatives incorporating thiazol-2-yldiazenyl moieties revealed that these compounds could scavenge free radicals effectively, suggesting potential applications in treating oxidative stress-related conditions .
Kinase Inhibition
The structural similarity of 3,6-dibromopyrazolo[1,5-a]pyrimidine to known kinase inhibitors positions it as a candidate for drug discovery targeting various kinases involved in cellular signaling pathways. Some derivatives have been explored for their ability to inhibit specific kinases implicated in cancer and other diseases, indicating a promising direction for future research .
Neurodegenerative Disease Treatment
Patents have been filed regarding the use of pyrazolo[1,5-a]pyrimidine derivatives for treating neurodegenerative diseases like Alzheimer's. These compounds selectively inhibit microtubule affinity-regulating kinase (MARK), which plays a crucial role in tau phosphorylation—a key factor in Alzheimer's pathology. The potential therapeutic applications highlight the compound's significance in neuropharmacology .
Case Study 1: Synthesis of Novel Derivatives
A recent study demonstrated the synthesis of ethyl 2,6-disubstituted pyrazolo[1,5-a]pyrimidine-3-carboxylates through regioselective cross-coupling reactions. This method allowed researchers to create a library of compounds that could be screened for biological activity against various targets .
Case Study 2: Antioxidant Activity Assessment
In another research effort, new pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antioxidant activity. The results indicated that certain substitutions significantly enhanced the radical scavenging capacity of these compounds, suggesting their potential use in formulations aimed at reducing oxidative damage in biological systems .
作用機序
The mechanism of action of 3,6-Dibromopyrazolo[1,5-a]pyrimidine is primarily related to its ability to interact with specific molecular targets. For instance, in medicinal chemistry, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the compound-enzyme complex and prevent the enzyme from performing its biological function .
類似化合物との比較
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound without bromine substitutions.
3,6-Dinitropyrazolo[1,5-a]pyrimidine: A derivative with nitro groups instead of bromine atoms.
Pyrazolo[3,4-b]pyridine: A structurally related compound with a different ring fusion pattern.
Uniqueness
3,6-Dibromopyrazolo[1,5-a]pyrimidine is unique due to its specific bromine substitutions, which confer distinct reactivity and properties. These substitutions make it a versatile intermediate for further functionalization and application in various fields .
生物活性
3,6-Dibromopyrazolo[1,5-a]pyrimidine (DBPP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological applications, particularly in cancer therapy and as kinase inhibitors.
Synthesis and Structural Characteristics
DBPP can be synthesized through various methods, including regio-controlled cross-coupling reactions. Notably, the synthesis involves introducing substituents at the C2 and C6 positions of the pyrazolo[1,5-a]pyrimidine scaffold, which are crucial for enhancing biological activity. The regioselectivity achieved during these reactions is vital for optimizing the compound's pharmacological properties .
1. Anticancer Properties
DBPP has shown promising anticancer activity across several cell lines. For instance, compounds derived from pyrazolo[1,5-a]pyrimidine scaffolds have demonstrated significant cytotoxic effects against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) with IC50 values ranging from 45 to 99 nM .
Cell Line | IC50 Value (nM) | Reference Compound IC50 (nM) |
---|---|---|
MCF-7 | 45 | 144 |
HCT-116 | 48 | 176 |
HepG-2 | 63 | 19 |
2. Kinase Inhibition
DBPP has been identified as a potent inhibitor of various kinases, including TrkA and PI3Kδ. For example, certain derivatives exhibited IC50 values as low as 1.7 nM against TrkA . The presence of specific functional groups significantly enhances the inhibitory activity on these kinases, making them potential leads for developing targeted cancer therapies.
Kinase | IC50 Value (nM) |
---|---|
TrkA | 1.7 |
PI3Kδ | 18 |
3. Anti-inflammatory Effects
The compound also displays anti-inflammatory properties by selectively inhibiting PI3Kδ, which is implicated in various autoimmune diseases . The SAR studies suggest that modifications at the C2 position of the pyrazolo[1,5-a]pyrimidine core can enhance selectivity and potency against this target.
Case Studies
Case Study 1: Cancer Cell Lines
In a study evaluating the anticancer activity of DBPP derivatives, several compounds were synthesized and tested against MCF-7 and HCT-116 cell lines. The most potent compound showed an IC50 value of 45 nM against MCF-7 cells, indicating strong potential for further development as an anticancer agent .
Case Study 2: TrkA Inhibition
Another study focused on the inhibition of TrkA by DBPP derivatives revealed that strategic substitutions could lead to enhanced binding affinity and selectivity. The research highlighted that compounds with specific amide bonds exhibited superior inhibitory activity compared to existing treatments .
特性
IUPAC Name |
3,6-dibromopyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYZRARNCOWBRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480292 | |
Record name | 3,6-Dibromopyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55405-68-0 | |
Record name | 3,6-Dibromopyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55405-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dibromopyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。